3-(5-(2-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE
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Overview
Description
3-(5-(2-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is an organic compound that features a furan ring substituted with a 2-chlorophenyl group and a phenylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, forming the desired acrylonitrile derivative . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(2-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide: Similar structure but with an amide group instead of a nitrile.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a benzamide moiety instead of a furan ring.
Uniqueness
3-(5-(2-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is unique due to its combination of a furan ring, a 2-chlorophenyl group, and a phenylacrylonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVGIKHCZYDGL-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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